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Cyclohexane, (diethoxymethyl)-

Cat. No.: B14709215
CAS No.: 14315-64-1
M. Wt: 186.29 g/mol
InChI Key: AQWRIVDSJKJUER-UHFFFAOYSA-N
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Description

Cyclohexane, (diethoxymethyl)- is a specialty chemical compound of significant interest in industrial and synthetic chemistry research. Its structure is characterized by a cyclohexane ring substituted with a diethoxymethyl functional group. This compound is recognized for its value as a fragrance ingredient, exhibiting favorable and pleasant organoleptic properties, which makes it a subject of study in the development of new fragrances for cosmetics, detergents, and cleaning products . From a synthetic chemistry perspective, the preparation of related bis(ethoxymethyl)cyclohexane compounds involves the etherification of hydroxymethyl precursors, such as reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base and a phase transfer catalyst . This process highlights the relevance of Cyclohexane, (diethoxymethyl)- and its analogs as targets for developing efficient and selective alkylation methodologies, particularly those that avoid the use of highly reactive and hazardous reagents like sodium hydride . Researchers investigating novel synthetic pathways, catalysis, and fragrance chemistry will find this compound a valuable intermediate or subject of study. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B14709215 Cyclohexane, (diethoxymethyl)- CAS No. 14315-64-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14315-64-1

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

diethoxymethylcyclohexane

InChI

InChI=1S/C11H22O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3

InChI Key

AQWRIVDSJKJUER-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CCCCC1)OCC

Origin of Product

United States

Synthetic Methodologies for Cyclohexane, Diethoxymethyl and Analogous Structures

Direct Acetalization Routes from Cyclohexanecarbaldehyde

Direct acetalization stands as the most straightforward and widely employed method for preparing Cyclohexane (B81311), (diethoxymethyl)- . The core of this transformation is the acid-catalyzed nucleophilic addition of two equivalents of ethanol (B145695) to the carbonyl group of cyclohexanecarbaldehyde . The mechanism proceeds through a hemiacetal intermediate, which is then protonated and subsequently loses a water molecule to form a resonance-stabilized carbocation. The final step involves the attack of a second ethanol molecule on this cation, followed by deprotonation to yield the stable diethyl acetal (B89532). youtube.com

Homogeneous acid catalysts are commonly used for acetal formation due to their high activity. Brønsted acids such as p-toluenesulfonic acid (p-TSA) and mineral acids like hydrochloric acid are effective in catalyzing the reaction between an aldehyde and an alcohol. youtube.comprepchem.com For example, the synthesis of 1,1-diethoxycyclohexane, an analogous ketal, is efficiently achieved by reacting cyclohexanone (B45756) with triethyl orthoformate in the presence of a catalytic amount of p-TSA. prepchem.com These catalysts operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethanol . youtube.com While effective, homogeneous catalysts present challenges in separation from the reaction mixture, which can lead to product contamination and catalyst loss. scirp.org

To address the drawbacks of homogeneous catalysis, significant research has focused on developing solid acid catalysts. These heterogeneous catalysts offer numerous advantages, including ease of separation and recovery, potential for reuse, mild reaction conditions, and reduced waste. scirp.orgnih.gov Among these, heteropolyacids like silicotungstic acid (STA) supported on clays (B1170129) such as bentonite have emerged as highly efficient and green catalysts for acetal synthesis. scirp.org

Bentonite , a type of absorbent aluminum phyllosilicate clay, can be modified to enhance its catalytic properties. nih.govresearchgate.net STA-modified bentonite (STA-Ben) has been shown to be an efficient and reusable catalyst for the acetalization of various aldehydes and ketones, providing excellent yields. scirp.org The high Brønsted acidity and the structural properties of the heteropolyacid contribute to its catalytic prowess. researchgate.net The use of such solid acids aligns with the principles of green chemistry by simplifying workup procedures and minimizing corrosive and polluting waste streams. scirp.org

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acidp-Toluenesulfonic acid, Hydrochloric acidHigh catalytic activityDifficult to separate, Corrosive, Product contamination scirp.org
Heterogeneous (Clay-based)Silicotungstic Acid on Bentonite (STA-Ben)Easy separation and recovery, Reusable, Mild conditions, Eco-friendly scirp.orgPotentially lower activity than homogeneous counterparts

Lewis acids also serve as effective promoters for acetalization reactions. They function by coordinating to the carbonyl oxygen, which, similar to protonation, enhances the carbonyl carbon's electrophilicity. Various Lewis acids have been explored for this purpose. For instance, Zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides, demonstrating their utility in related transformations. organic-chemistry.org More advanced systems, such as those involving the activation of a weak Lewis acid like silicon tetrachloride by a Lewis base, can create highly reactive cationic species that effectively promote additions to aldehydes. nih.gov Furthermore, complexes of non-noble metals, like those derived from cobalt(II) chloride and dimethylglyoxime , have been developed as highly efficient catalysts for the acetalization of carbonyl compounds under mild, solvent-free conditions, achieving high conversions and turnover frequencies. mdpi.com

Beyond the catalyst, reaction conditions such as the choice of solvent play a critical role in determining the efficiency and selectivity of acetalization.

Solvents can profoundly influence reaction kinetics and thermodynamics by altering the stability of reactants, transition states, and products. rsc.org The effect of a solvent on reaction rates is often linked to its polarity and dielectric constant. ajgreenchem.com In acetalization reactions, the solvent can participate directly in the mechanism, stabilize charged intermediates, or influence the solubility of reactants and catalysts. rsc.org

Studies comparing different solvents for acetalization have shown significant variations in reaction rates. For instance, in the synthesis of piperidines, a reaction involving multiple steps, ethanol was found to accelerate the reaction rate compared to methanol (B129727) , despite its lower dielectric constant. ajgreenchem.com In other systems, polar aprotic solvents like dimethyl sulfoxide (DMSO) have demonstrated superior performance over acetonitrile and N,N-dimethylformamide, attributed to factors like inertness and miscibility with the reaction medium. researchgate.net The choice of solvent can therefore be a powerful tool to not only control the reaction rate but also to potentially enhance chemoselectivity by selectively stabilizing the desired reaction pathway over competing side reactions. rsc.orgresearchgate.net

Kinetic Data Comparison for a Reaction in Different Solvents. ajgreenchem.com
SolventDielectric Constant (ε at 25°C)Relative Reaction RateActivation Energy (Ea)
Methanol32.70Lower104.2 kJ·mol⁻¹
Ethanol24.55Higher46.9 kJ·mol⁻¹

Influence of Reaction Conditions on Conversion and Chemoselectivity

Temperature and Pressure Optimization for Diethoxymethylcyclohexane Synthesis

The formation of acetals, such as diethoxymethylcyclohexane from cyclohexanecarboxaldehyde (B41370) and ethanol, is an equilibrium-driven process. google.com The optimization of temperature and pressure is crucial for maximizing product yield.

Generally, acetalization reactions are conducted at temperatures ranging from ambient conditions to elevated temperatures to facilitate the reaction kinetics. One patented process for the production of cyclic acetals suggests suitable reaction temperatures to be at least -15°C and desirably less than 110°C, with a range of 25°C to 80°C being common to keep the reaction mixture in a liquid state. google.com The reaction is often performed under conditions that allow for the removal of water, a byproduct of the reaction, which shifts the equilibrium towards the product side. This is frequently achieved by azeotropic distillation using a Dean-Stark apparatus. google.comnih.gov

While specific pressure optimization data for diethoxymethylcyclohexane synthesis is not extensively detailed in publicly available literature, industrial processes involving similar reactions, like dimethyl ether (DME) synthesis, are optimized for both temperature and pressure. mdpi.com For instance, in related chemical processes, pressure can be manipulated to control the phase of reactants and products and to influence reaction equilibrium. mdpi.com In the context of acetal formation, the pressure is typically controlled to facilitate the distillation of water without losing volatile reactants or products.

The following table summarizes general conditions for acetal synthesis, which are applicable to diethoxymethylcyclohexane.

ParameterConditionPurposeReference
Temperature-15°C to 110°CTo ensure the reaction proceeds at a reasonable rate while maintaining a liquid state. google.com
Byproduct RemovalRemoval of water (e.g., via Dean-Stark apparatus)To shift the reaction equilibrium towards the formation of the acetal product. google.comnih.gov
CatalystAcid catalyst (e.g., HCl, p-toluenesulfonic acid)To increase the electrophilicity of the carbonyl carbon and accelerate the reaction. nih.gov

Indirect Synthetic Pathways Incorporating the Diethoxymethyl Moiety

Indirect methods for synthesizing diethoxymethylcyclohexane involve creating the diethoxymethyl group as part of a multi-step sequence, often leveraging powerful synthetic transformations.

While direct application to diethoxymethylcyclohexane is not prominently documented, cyclopropanation-rearrangement strategies represent a powerful tool in organic synthesis for ring expansion and functional group manipulation. The Kulinkovich reaction, for example, involves the reaction of esters with Grignard reagents in the presence of titanium(IV) alkoxides to generate cyclopropanols. mmcmodinagar.ac.in These cyclopropanols can then undergo rearrangement to form other cyclic structures. Although a specific pathway from a substituted alkane to diethoxymethylcyclohexane via this method is not detailed in the literature, the underlying principles could be adapted.

Functional group interconversion (FGI) is a common and direct strategy for the synthesis of diethoxymethylcyclohexane. solubilityofthings.comimperial.ac.uk This approach typically begins with a readily available cyclohexane derivative and modifies a functional group to create the desired diethyl acetal.

The most straightforward FGI is the acid-catalyzed reaction of cyclohexanecarboxaldehyde with two equivalents of ethanol. libretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal product, water is typically removed as it is formed. libretexts.org Various acid catalysts can be employed, including hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. nih.gov Research has shown that even trace amounts of conventional acids can efficiently catalyze acetalization under mild conditions, broadening the applicability to acid-sensitive substrates. nih.gov

Another potential FGI pathway could involve the reduction of a cyclohexane carboxylic acid derivative to the corresponding aldehyde, followed by acetalization. Alternatively, the oxidation of cyclohexylmethanol to cyclohexanecarboxaldehyde, and subsequent reaction with ethanol, provides another route.

Starting MaterialReagentsProductReference
CyclohexanecarboxaldehydeEthanol, Acid Catalyst (e.g., HCl)Cyclohexane, (diethoxymethyl)- nih.govlibretexts.org
CyclohexanoneTriethyl orthoformate, Ethanol, p-Toluenesulfonic acid1,1-Diethoxycyclohexane prepchem.com

Organometallic reagents, particularly Grignard reagents, are fundamental in forming new carbon-carbon bonds and can be utilized to construct diethoxymethylcyclohexane. acs.orgwikipedia.orglibretexts.org A plausible synthetic route involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with an appropriate electrophile containing the diethoxymethyl group.

For example, cyclohexylmagnesium bromide, prepared from bromocyclohexane (B57405) and magnesium metal in an ether solvent, can react with triethyl orthoformate. libretexts.org In this reaction, the nucleophilic carbon of the Grignard reagent attacks the central carbon of the orthoformate, displacing an ethoxy group to form the diethoxymethylcyclohexane product. The reaction must be conducted under anhydrous conditions as Grignard reagents react readily with water. libretexts.org

Alternatively, a primary alkyl halide can be converted into an aldehyde with an additional carbon atom by forming a Grignard reagent, followed by a reaction with a disubstituted formamide (B127407) and subsequent hydrolysis. mmcmodinagar.ac.in This aldehyde can then be converted to the diethyl acetal.

Grignard ReagentElectrophileKey TransformationReference
Cyclohexylmagnesium BromideTriethyl orthoformateFormation of a C-C bond to introduce the diethoxymethyl group. libretexts.org
Alkylmagnesium HalideN,N-Disubstituted formamideFormation of an aldehyde, which can then be converted to the acetal. mmcmodinagar.ac.in

Stereoselective and Enantioselective Synthesis Efforts

The development of synthetic methods that control the three-dimensional arrangement of atoms is a major focus in modern organic chemistry. For a molecule like diethoxymethylcyclohexane, which does not possess a stereocenter at the acetal carbon, stereoselectivity would be relevant if the cyclohexane ring itself contained stereocenters that needed to be controlled during the synthesis.

While specific research on the enantioselective synthesis of diethoxymethylcyclohexane is scarce, the broader field of asymmetric catalysis offers potential strategies. Chiral catalysts are employed to influence the formation of one enantiomer or diastereomer over another. nih.govrsc.org

In the context of synthesizing a chiral analog of diethoxymethylcyclohexane, one could envision an asymmetric reduction of a substituted cyclohexenone to a chiral cyclohexanone, which could then be converted to the corresponding chiral acetal. Alternatively, asymmetric conjugate additions to α,β-unsaturated aldehydes, catalyzed by chiral amines such as cinchona alkaloids, can produce chiral aldehydes with high enantioselectivity. nih.gov These chiral aldehydes could then be protected as their diethyl acetals.

The development of chiral catalysts for the asymmetric synthesis of related compounds, such as chiral hydroxy-gamma-butyrolactones, demonstrates the potential for applying these principles to other targets. nih.gov Such catalysts, often metal-based or organocatalysts, create a chiral environment around the reactants, guiding the formation of the desired stereoisomer.

Diastereoselective Approaches in Functionalized Cyclohexane Synthesis

The creation of multiple stereocenters with a defined relative configuration on a cyclohexane ring presents a significant synthetic challenge. Diastereoselective reactions are crucial in this context as they preferentially form one diastereomer over others, enabling the synthesis of complex molecules with specific stereochemistry. ias.ac.in Several powerful strategies have been developed to achieve high levels of diastereoselectivity in the synthesis of functionalized cyclohexanes.

One prominent method involves cascade reactions , where a series of intramolecular transformations occur in a single operational step, often creating multiple stereocenters with high diastereocontrol. A notable example is the cascade inter- and intramolecular double Michael addition. beilstein-journals.org This strategy has been successfully employed in the synthesis of highly functionalized cyclohexanones. For instance, the reaction of curcumins with arylidenemalonates, catalyzed by aqueous potassium hydroxide (B78521) with a phase-transfer catalyst, yields cyclohexanone derivatives as major products with moderate to excellent yields and, in many cases, complete diastereoselectivity. beilstein-journals.org

Another powerful diastereoselective method is the reductive Cope rearrangement . This reaction allows for the synthesis of 1,2,4-trifunctionalized cyclohexanes. acs.orgacs.org While a standard Cope rearrangement of some 1,5-dienes may not be thermodynamically favorable, the process can be driven forward through a subsequent chemoselective reduction. nsf.govresearchgate.net This approach provides access to cyclohexane building blocks with a 1-malononitrile, a 2-branched arylallyl moiety, and a variable 4-functional group, often with good to excellent diastereoselectivity. acs.orgnsf.gov The diastereomeric ratio of the products can sometimes be further improved during subsequent functional group manipulations, such as amidation, due to epimeric convergence and improved chromatographic separation. nsf.gov

Organocatalysis has also emerged as a vital tool for the diastereoselective synthesis of cyclohexanes. Chiral organocatalysts can facilitate reactions such as Michael additions with high stereocontrol. For example, the organocatalyzed Michael addition of ketones to nitroolefins can produce γ-nitroketones, which are versatile precursors to other functionalized cyclohexanes, with excellent diastereo- and enantioselectivities.

The following tables provide research findings on these diastereoselective approaches, showcasing the reaction conditions and the level of stereocontrol achieved.

Table 1: Diastereoselective Synthesis of Functionalized Cyclohexanones via Cascade Double Michael Addition

EntryCurcumin DerivativeArylidenemalonateYield of Cyclohexanone (%)Diastereomeric RatioReference
1CurcuminPhenylidenemalonate72>95:5 beilstein-journals.org
2p-TolylcurcuminPhenylidenemalonate43>95:5 beilstein-journals.org
3p-Anisylcurcuminp-Methoxyphenylidenemalonate5479:21 beilstein-journals.org
4FurylcurcuminPhenylidenemalonate56>95:5 beilstein-journals.org

Table 2: Diastereoselective Reductive Cope Rearrangement for the Synthesis of 1,2,4-Trifunctionalized Cyclohexanes

EntrySubstrateProduct Yield (%)Diastereomeric Ratio (crude)Diastereomeric Ratio (after amidation)Reference
11,5-diene with phenyl group755.2:19.8:1 nsf.gov
21,5-diene with 4-fluorophenyl group804.3:16.5:1 nsf.gov
31,5-diene with 2-thienyl group6511.9:1>20:1 nsf.gov

A plausible synthetic route to the target compound, Cyclohexane, (diethoxymethyl)- , involves the acetalization of cyclohexanecarboxaldehyde. This reaction is typically carried out by treating the aldehyde with an excess of ethanol in the presence of an acid catalyst. nih.gov Alternatively, triethyl orthoformate can be used as both a reagent and a water scavenger to drive the equilibrium towards the acetal product. ias.ac.inprepchem.com

A related analogue, 1-(diethoxyethyl)cyclohexanecarbonitrile , has been synthesized through the alkylation of cyclohexanecarbonitrile (B123593). prepchem.com In this procedure, cyclohexanecarbonitrile is deprotonated with a strong base, such as lithium diethylamide (LDA), at low temperature, followed by the addition of bromoacetaldehyde (B98955) diethyl acetal to introduce the diethoxymethyl group at the 1-position of the cyclohexane ring. prepchem.com

Chemical Reactivity and Mechanistic Investigations of Cyclohexane, Diethoxymethyl

Reactivity of the Diethoxymethyl Functionality

The diethoxymethyl group is the primary site of chemical transformations in (diethoxymethyl)cyclohexane. Its reactivity is centered around the acetal (B89532) carbon, which is susceptible to attack by both acids and nucleophiles.

Acid-Catalyzed Hydrolysis and Equilibrium Dynamics

Acetal groups, such as the diethoxymethyl group, are susceptible to hydrolysis under acidic conditions. This reaction is a classic example of acid catalysis and involves the protonation of one of the oxygen atoms, followed by the departure of an ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the corresponding aldehyde (cyclohexanecarboxaldehyde) and two molecules of ethanol.

The hydrolysis of acetals is a reversible process. The position of the equilibrium is dependent on the reaction conditions. In the presence of a large excess of water, the equilibrium favors the formation of the aldehyde and alcohol. Conversely, in the absence of water and in the presence of excess alcohol, the equilibrium will shift towards the formation of the acetal. This principle is fundamental to the use of acetals as protecting groups for aldehydes in organic synthesis. The hydrolysis of phosphate (B84403) diesters, a reaction with some mechanistic similarities, has been shown to be significantly accelerated in non-aqueous solvents like cyclohexane (B81311) compared to water. rsc.org

Reactions with Nucleophiles and Electrophiles at the Acetal Carbon

The acetal carbon of (diethoxymethyl)cyclohexane is electrophilic and can react with various nucleophiles. However, direct nucleophilic substitution at the acetal carbon is generally difficult due to the presence of two alkoxy groups, which are poor leaving groups. For a reaction to occur, one of the alkoxy groups typically needs to be activated, often by protonation or by using a Lewis acid.

Once activated, the resulting oxocarbenium ion is highly electrophilic and readily reacts with a wide range of nucleophiles. These can include organometallic reagents (like Grignard or organolithium reagents), cyanides, and other carbon- and heteroatom-centered nucleophiles.

Electrophilic attack on the acetal oxygen atoms is the initial step in acid-catalyzed hydrolysis. Protons or Lewis acids can coordinate to the oxygen, facilitating the cleavage of the C-O bond and formation of the reactive oxocarbenium ion intermediate.

Stability Profiles under Diverse Chemical Environments (e.g., Reductive, Oxidative)

(Diethoxymethyl)cyclohexane exhibits notable stability under a variety of chemical conditions, which contributes to its utility as a protecting group.

Reductive Conditions: Acetals are generally stable to a wide range of reducing agents, including those commonly used for the reduction of other functional groups like ketones, esters, and nitriles. This includes reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). This stability allows for selective reductions elsewhere in a molecule without affecting the acetal.

Oxidative Conditions: The diethoxymethyl group is also resistant to many common oxidizing agents. However, strong oxidizing conditions can lead to the oxidation of the cyclohexane ring or potentially the acetal itself, although the latter is less common. The oxidation of the cyclohexane C-H bonds to produce cyclohexanol (B46403) and cyclohexanone (B45756) can be achieved using various catalysts and oxidants, including ozone and in-situ generated hydrogen peroxide. rsc.orgcardiff.ac.ukresearchgate.net The presence of the diethoxymethyl group can influence the regioselectivity of such oxidations.

Reactivity of the Cyclohexane Ring System

The cyclohexane ring in (diethoxymethyl)cyclohexane is a saturated hydrocarbon framework. Its reactivity is primarily influenced by its conformational dynamics and the possibility of functionalization reactions on the ring itself.

Conformational Dynamics and their Impact on Reaction Outcomes

The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.orgaskthenerd.comlibretexts.org In (diethoxymethyl)cyclohexane, the diethoxymethyl substituent can occupy either an axial or an equatorial position. The two chair conformations are in rapid equilibrium through a process called ring flipping. libretexts.org

The relative stability of the two conformers is determined by steric interactions. The conformer with the bulky diethoxymethyl group in the more spacious equatorial position is significantly more stable than the conformer where it occupies the sterically hindered axial position. fiveable.melibretexts.orglibretexts.org This is due to the presence of unfavorable 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com The preference for the equatorial position is a general phenomenon for monosubstituted cyclohexanes, and the magnitude of this preference increases with the size of the substituent. fiveable.melibretexts.org

These conformational preferences have a profound impact on the reactivity of the cyclohexane ring. For reactions that are sensitive to the stereoelectronic environment, the predominance of one conformer can lead to highly stereoselective outcomes. For example, in elimination reactions, the requirement for an anti-periplanar arrangement of the leaving group and a proton often dictates which conformer can undergo the reaction. spcmc.ac.inlibretexts.orglibretexts.org Similarly, the accessibility of a C-H bond for functionalization can be dependent on whether it is in an axial or equatorial position.

Functionalization Reactions of the Saturated Cyclohexane Nucleus

While the C-H bonds of the cyclohexane ring are generally considered unreactive, they can be functionalized under specific conditions. niu.edu These reactions often involve the generation of highly reactive intermediates, such as free radicals or carbenes, or the use of powerful transition metal catalysts. nih.govresearchgate.netacs.org

Recent advances in C-H activation have provided methods to selectively introduce functional groups onto a cyclohexane ring. niu.edunih.govresearchgate.netacs.org These reactions can be directed by the existing substituent, in this case, the diethoxymethyl group. The electronic and steric properties of the diethoxymethyl group can influence the regioselectivity and stereoselectivity of the C-H functionalization. For instance, the presence of the oxygen atoms in the diethoxymethyl group might direct metallation to a nearby C-H bond.

The products of such functionalization reactions can include hydroxylated, carbonylated, or further substituted cyclohexane derivatives. The ability to selectively functionalize the cyclohexane ring opens up avenues for the synthesis of complex molecules with diverse functionalities.

Ring-Opening and Ring-Contraction Transformations

The structural framework of cyclohexane, (diethoxymethyl)-, also known as cyclohexanecarboxaldehyde (B41370) diethyl acetal, presents possibilities for sophisticated chemical transformations, including ring-opening and ring-contraction reactions. These reactions are pivotal in synthetic chemistry for accessing different carbocyclic and acyclic skeletons from a readily available cyclic precursor.

While direct studies on ring-opening and ring-contraction of cyclohexane, (diethoxymethyl)- are not extensively documented, the reactivity can be inferred from related systems. The diethoxymethyl group is an acetal, which under acidic conditions, can hydrolyze to form cyclohexanecarboxaldehyde. This aldehyde can then be a substrate for various ring-manipulation reactions.

For instance, certain substituted cyclohexanone derivatives can undergo ring contraction through a Favorskii-type rearrangement. While this typically requires a leaving group alpha to a ketone, a potential synthetic route could involve the oxidation of the aldehyde derived from cyclohexane, (diethoxymethyl)- to a carboxylic acid, followed by conversion to an alpha-haloketone.

Ring-opening, on the other hand, can be conceptualized through radical-mediated pathways. For example, Barton-type reactions involving the photolysis of a derivative, such as a nitrite (B80452) ester formed from the corresponding alcohol (cyclohexylmethanol), could lead to a δ-hydrogen abstraction via a 1,5-hydrogen shift, followed by fragmentation of the carbon-carbon bond of the ring, ultimately resulting in an acyclic product.

Another potential pathway for ring modification involves the Baeyer-Villiger oxidation of cyclohexanecarboxaldehyde. This reaction would lead to the formation of a caprolactone (B156226) derivative, effectively expanding the ring by one atom. Although this is a ring-expansion rather than a contraction, it highlights the versatility of the aldehyde intermediate in ring-restructuring reactions.

Detailed Mechanistic Postulations and Experimental Evidence

The mechanisms governing the transformations of cyclohexane, (diethoxymethyl)- are of significant interest to chemists seeking to control reaction outcomes and design novel synthetic routes.

The elucidation of reaction intermediates is crucial for understanding the stepwise process of a chemical reaction. In transformations involving cyclohexane, (diethoxymethyl)-, the initial and most common intermediate is the oxocarbenium ion, formed upon the departure of one of the ethoxy groups under acidic catalysis. This intermediate is stabilized by the resonance donation from the remaining oxygen atom.

Formation of the Oxocarbenium Ion:

Step 1: Protonation of one of the ether oxygens by an acid catalyst.

Step 2: Elimination of ethanol to form the resonance-stabilized oxocarbenium ion.

This oxocarbenium ion is a key branching point for various reactions. It can be trapped by nucleophiles, including water during hydrolysis to the aldehyde, or it can be involved in more complex rearrangements if the cyclohexane ring bears appropriate substituents.

In radical reactions, the primary intermediate would be a cyclohexylcarbinyl radical, formed, for example, by the homolytic cleavage of a C-X bond where X is a suitable functional group. This radical could then undergo rearrangement or fragmentation.

Kinetic studies provide quantitative insight into reaction rates and help identify the slowest, or rate-determining, step of a reaction sequence. For the acid-catalyzed hydrolysis of cyclohexane, (diethoxymethyl)-, a common acetal hydrolysis mechanism is expected.

The rate-determining step in such reactions is typically the formation of the oxocarbenium ion. This has been established for many acetal hydrolyses through studies showing that the reaction rate is dependent on the concentration of both the acetal and the acid catalyst (first-order in each), indicating a bimolecular rate-determining step (A-2 mechanism). However, in some cases, particularly with substrates that can form very stable carbocations, a unimolecular departure of the protonated alcohol (A-1 mechanism) can be rate-determining.

For cyclohexane, (diethoxymethyl)-, it is plausible that the A-2 mechanism is operative under typical acidic conditions. Experimental determination would involve monitoring the reaction rate under varying concentrations of the substrate and the acid and analyzing the resulting rate law.

Kinetic Parameter Expected Observation for A-2 Hydrolysis
Rate Law Rate = k[Cyclohexane, (diethoxymethyl)-][H⁺]
Solvent Isotope Effect (kH₂O/kD₂O) Typically between 2-3
Entropy of Activation (ΔS‡) Negative value

This table presents expected kinetic data based on analogous acetal hydrolysis reactions.

Distinguishing between radical and ionic pathways is a fundamental aspect of mechanistic investigation. The choice of pathway is heavily influenced by the reaction conditions (e.g., presence of light, radical initiators, or acidic/basic catalysts) and the substrate's structure.

Ionic pathways for cyclohexane, (diethoxymethyl)- are typically initiated by acids or bases. As discussed, acid catalysis leads to the formation of an oxocarbenium ion, a hallmark of an ionic mechanism. These reactions are generally not sensitive to radical inhibitors.

Radical pathways, in contrast, would be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or by photolysis or thermolysis. The presence of radical intermediates could be detected experimentally using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Furthermore, radical reactions are often sensitive to the presence of radical scavengers or inhibitors (e.g., TEMPO, hydroquinone), which would significantly slow down or quench the reaction.

For instance, a hypothetical bromination of cyclohexane, (diethoxymethyl)- at the tertiary C-H bond of the cyclohexane ring using N-bromosuccinimide (NBS) under UV light would be expected to proceed via a radical mechanism. In contrast, the hydrolysis of the acetal group is a clear example of an ionic process.

Feature Ionic Pathway (e.g., Hydrolysis) Radical Pathway (e.g., Photobromination)
Initiator Acid or BaseRadical Initiator (e.g., AIBN) or Light (hν)
Key Intermediate Oxocarbenium IonCyclohexyl Radical
Effect of Inhibitors Insensitive to radical inhibitorsQuenched by radical inhibitors (e.g., TEMPO)
Solvent Effects Strong dependence on solvent polarityLess dependence on solvent polarity

This table provides a comparative overview of the expected characteristics of ionic versus radical reaction pathways for cyclohexane, (diethoxymethyl)-.

Strategic Applications of Cyclohexane, Diethoxymethyl in Complex Organic Synthesis

Role as a Protecting Group for Carbonyl Compounds

Cyclohexane (B81311), (diethoxymethyl)-, also known as cyclohexanecarbaldehyde diethyl acetal (B89532), serves as a valuable protecting group for carbonyl functionalities in the intricate landscape of organic synthesis. nih.govwikipedia.org The diethyl acetal moiety effectively masks the reactivity of an aldehyde, allowing for chemical transformations on other parts of a molecule that would otherwise be incompatible with a free carbonyl group. wikipedia.org

Chemoselective Protection Strategies in Multifunctional Molecules

In the synthesis of complex molecules possessing multiple functional groups, the ability to selectively protect one reactive site over another is paramount. The formation of the diethyl acetal from a carbonyl group is a prime example of such chemoselective strategy. wikipedia.orgyoutube.com For instance, in a molecule containing both a ketone and an aldehyde, the aldehyde can often be selectively protected as a diethyl acetal. This selectivity arises from the greater steric hindrance around the ketone's carbonyl carbon compared to the aldehyde's.

This strategy is crucial when a planned reaction, such as a reduction or an organometallic addition, needs to target the ketone exclusively, leaving the aldehyde untouched for subsequent transformations. organic-chemistry.orgelsevierpure.com The acetal group is generally stable to a wide range of reagents, including hydrides, organometallics, and many oxidizing and reducing agents, making it a robust shield for the carbonyl group. wikipedia.orgorganic-chemistry.org

The table below illustrates the compatibility of the diethyl acetal protecting group with various reagents, highlighting its utility in chemoselective synthesis.

Reagent/ConditionReactivity with Diethyl Acetal
LiAlH4, NaBH4Stable
Grignard Reagents (RMgX)Stable
Organolithium Reagents (RLi)Stable
Catalytic Hydrogenation (H2/Pd, Pt, Ni)Stable. youtube.com
PCC, PDC, Swern OxidationStable
Strong Bases (e.g., LDA, n-BuLi)Stable
Aqueous Acid (e.g., HCl, H2SO4)Cleaved. wikipedia.orgmasterorganicchemistry.com

This table provides a general overview. Specific reaction conditions can influence stability.

Selective Deprotection Methodologies and Regeneration of Parent Carbonyls

The utility of a protecting group is equally dependent on the ease and selectivity of its removal to regenerate the original functional group. wikipedia.org Cyclohexane, (diethoxymethyl)- can be readily deprotected to unveil the parent cyclohexanecarbaldehyde.

The most common method for the cleavage of diethyl acetals is acidic hydrolysis. wikipedia.orgmasterorganicchemistry.com Treatment with aqueous acid, such as hydrochloric acid or sulfuric acid, efficiently regenerates the carbonyl compound. masterorganicchemistry.com The mechanism involves protonation of one of the ether oxygens, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol yields the desired aldehyde.

Modern methodologies offer milder and more selective conditions for deprotection. For instance, Lewis acids like bismuth nitrate (B79036) pentahydrate have been shown to chemoselectively deprotect acetals under mild conditions. organic-chemistry.org Other methods employ reagents such as cerium(III) chloride heptahydrate for the selective cleavage of certain acetal-type protecting groups. organic-chemistry.org Electrochemical methods for deprotection under neutral conditions are also being developed to avoid the use of harsh acids. rsc.org

The choice of deprotection method is often dictated by the presence of other acid-sensitive functional groups within the molecule, demanding an orthogonal protection strategy where one protecting group can be removed without affecting others. wikipedia.org

Building Block for Advanced Organic Scaffolds

Beyond its role as a protecting group, Cyclohexane, (diethoxymethyl)- is a valuable building block in its own right, providing a six-membered carbocyclic framework for the synthesis of more complex molecular architectures. sigmaaldrich.comminakem.com

Precursor to Cyclohexanecarbaldehyde and Subsequent Transformations

Hydrolysis of Cyclohexane, (diethoxymethyl)- provides direct access to cyclohexanecarbaldehyde, a versatile intermediate in organic synthesis. google.com Cyclohexanecarbaldehyde can undergo a wide array of transformations, making it a key starting material for a variety of complex molecules. orgsyn.orgorgsyn.org

Some key transformations of cyclohexanecarbaldehyde include:

Oxidation: It can be oxidized to form cyclohexanecarboxylic acid using various oxidizing agents, including Tollens' reagent or under aerobic conditions. pearson.comresearchgate.net

Reduction: Reduction of the aldehyde functionality yields cyclohexylmethanol.

Nucleophilic Addition: It readily reacts with nucleophiles such as Grignard reagents and organolithium compounds to form secondary alcohols. pearson.com For example, reaction with phenylmagnesium bromide followed by an acidic workup yields phenyl(cyclohexyl)methanol. pearson.com

Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into a variety of alkenes.

Asymmetric Synthesis: Asymmetric addition of organozinc reagents to cyclohexanecarbaldehyde, often in the presence of a chiral catalyst, can produce chiral secondary alcohols with high enantioselectivity. orgsyn.org

The following table summarizes some of the key reactions of cyclohexanecarbaldehyde:

Reaction TypeReagent(s)Product
OxidationTollens' ReagentCyclohexanecarboxylic acid pearson.com
Nucleophilic Addition1. PhMgBr 2. H3O+Phenyl(cyclohexyl)methanol pearson.com
Asymmetric AdditionDi-p-tolylzinc, Chiral Ligand(R)- or (S)-Cyclohexyl(p-tolyl)methanol
HydroformylationCO, H2, Rh catalystBranched and linear dialdehydes orgsyn.org

Synthesis of Fused-Ring Systems and Polycyclic Architectures

The cyclohexane ring of Cyclohexane, (diethoxymethyl)- can serve as a foundation for the construction of fused-ring systems and intricate polycyclic architectures. nih.govrsc.orgresearchgate.netchemrxiv.orgnih.gov Through a series of strategic transformations, the initial cyclohexane core can be elaborated and cyclized to form bicyclic, tricyclic, and even more complex structures.

For example, the aldehyde functionality, after deprotection, can participate in intramolecular aldol (B89426) reactions or other cyclization cascades to form a new ring fused to the original cyclohexane. These strategies are central to the total synthesis of many natural products that feature such fused-ring motifs. nih.govnih.gov

Enantiomerically Enriched Intermediates in Chiral Molecule Synthesis

The synthesis of single-enantiomer pharmaceuticals and other biologically active molecules is a major focus of modern organic chemistry. wikipedia.orgchemeurope.comwikiwand.comthieme-connect.descielo.org.mxnih.govnih.govcapes.gov.brresearchgate.netrsc.org Cyclohexane, (diethoxymethyl)-, and its derivative cyclohexanecarbaldehyde, can be utilized in the creation of enantiomerically enriched intermediates.

One common strategy involves the use of chiral auxiliaries. wikipedia.orgchemeurope.comwikiwand.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing a subsequent reaction to proceed with high diastereoselectivity. chemeurope.com After the desired stereocenter is set, the auxiliary is removed. For example, cyclohexanecarbaldehyde can be reacted with a chiral amine to form a chiral imine, which can then undergo diastereoselective addition of a nucleophile. Subsequent hydrolysis would yield a chiral product.

Another approach is the use of chiral catalysts in reactions involving cyclohexanecarbaldehyde. As mentioned previously, the asymmetric addition of organozinc reagents to cyclohexanecarbaldehyde can be catalyzed by chiral ligands to produce chiral alcohols in high enantiomeric excess. orgsyn.org These chiral building blocks are then carried forward in the synthesis of complex, enantiomerically pure target molecules.

Contributions to Natural Product Synthesis and Analog Development

The utility of Cyclohexane, (diethoxymethyl)- in the synthesis of complex molecules lies in its inherent functionalities: a protected aldehyde and a cyclohexane scaffold. The diethyl acetal group serves as a robust protecting group for the reactive aldehyde functionality, allowing for chemical transformations on other parts of a molecule without unintended reactions at the aldehyde. The cyclohexane ring provides a non-aromatic, three-dimensional carbocyclic framework, a common feature in many natural products.

Incorporation into Complex Bioactive Molecules

While specific examples of the direct incorporation of Cyclohexane, (diethoxymethyl)- into named, complex bioactive molecules are not readily found in the literature, its role can be extrapolated from the known reactivity of its constituent parts. The protected aldehyde can be deprotected under acidic conditions to reveal the cyclohexanecarboxaldehyde (B41370). This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular architectures.

For instance, the unveiled aldehyde is a prime candidate for reactions such as the Wittig olefination to introduce carbon-carbon double bonds, or aldol and Mannich reactions to form new stereocenters. These reactions are cornerstones in the total synthesis of many polyketide and alkaloid natural products. The cyclohexane ring itself can be a key structural element, or it can be further functionalized through various C-H activation or radical-mediated reactions to introduce additional complexity.

Table 1: Potential Synthetic Transformations of Cyclohexane, (diethoxymethyl)- for Incorporation into Bioactive Molecules

Reaction TypeReagents and ConditionsResulting Functional Group/StructurePotential Application in Natural Product Synthesis
Acetal DeprotectionAqueous Acid (e.g., HCl, H₂SO₄)AldehydeUnmasking the reactive group for subsequent bond formation.
Wittig ReactionYlide (e.g., Ph₃P=CHR)AlkeneFormation of C=C bonds, common in many natural products.
Grignard ReactionOrganomagnesium Halide (R-MgX)Secondary AlcoholIntroduction of new carbon substituents and stereocenters.
Aldol AdditionKetone/Aldehyde, Base/Acid Catalystβ-Hydroxy CarbonylConstruction of key carbon skeletons in polyketides.
Reductive AminationAmine, Reducing Agent (e.g., NaBH₃CN)AmineSynthesis of alkaloids and other nitrogen-containing bioactives.

Development of Analogues for Structure-Reactivity Relationship Studies

The synthesis of analogues of known bioactive compounds is a critical component of medicinal chemistry, aimed at understanding how structural modifications impact biological activity. This knowledge is crucial for the design of more potent and selective drugs. Cyclohexane, (diethoxymethyl)- can serve as a valuable starting material for generating a library of analogues.

By leveraging the reactivity of the deprotected aldehyde, a variety of substituents can be introduced onto the cyclohexyl ring. For example, a series of analogues could be synthesized where the aldehyde is converted into different functional groups (e.g., alcohols, amines, nitriles, carboxylic acids) or used as a handle to attach various side chains. The cyclohexane scaffold itself can be modified, for instance, by introducing substituents at different positions or by altering its stereochemistry.

These systematically modified compounds can then be screened for their biological activity, allowing researchers to establish a structure-reactivity relationship (SRR). This data is invaluable for identifying the key pharmacophoric elements of a lead compound and for guiding the design of new, improved analogues.

Table 2: Exemplary Analogue Development Strategy Using Cyclohexane, (diethoxymethyl)-

Parent Bioactive ScaffoldModification SiteSynthetic Transformation using Cyclohexane, (diethoxymethyl)-Purpose of Analogue
Hypothetical Cyclohexyl-based Enzyme InhibitorSide chain at C1Reductive amination of the deprotected aldehyde with various amines.Explore the effect of side chain size and polarity on binding affinity.
Bioactive Compound with a Phenyl RingRing SystemReplacement of the phenyl ring with a cyclohexyl group.Investigate the role of aromaticity in biological activity.
Natural Product with an Aldehyde MoietyAldehyde FunctionalityConversion of the deprotected aldehyde to an oxime, hydrazone, or alcohol.Determine the importance of the carbonyl group for activity.

Theoretical and Computational Chemistry Approaches to Cyclohexane, Diethoxymethyl

Conformational Analysis and Energy Minimization

Computational chemistry provides powerful tools to investigate the three-dimensional structures and relative stabilities of molecules like Cyclohexane (B81311), (diethoxymethyl)-. Through conformational analysis and energy minimization, the intricate balance of forces that govern its shape can be elucidated.

Quantitative Studies of Chair-Boat Interconversions and Conformational Equilibria

The cyclohexane ring is not planar but exists in several puckered conformations to relieve angle and torsional strain. libretexts.org The most stable of these is the chair conformation, in which all bond angles are close to the ideal tetrahedral angle of 109.5° and all hydrogen atoms on adjacent carbons are staggered. libretexts.org At room temperature, approximately 99.99% of cyclohexane molecules exist in the chair conformation. wikipedia.orgbyjus.com

The chair conformation can undergo a "ring flip" to another chair conformation, passing through higher-energy intermediate conformations such as the half-chair, twist-boat, and boat. wikipedia.org The energy barrier for this interconversion is low enough that at room temperature, the two chair forms rapidly equilibrate. libretexts.org

The relative energies of these conformations are:

Chair: Most stable. wikipedia.org

Twist-boat: Less stable than the chair. wikipedia.org

Boat: A transition state between twist-boat conformations, with higher energy due to steric strain between "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orglibretexts.orgwikipedia.org

Half-chair: The highest energy conformation during the chair-to-chair interconversion. wikipedia.org

The presence of a substituent on the cyclohexane ring, such as the (diethoxymethyl)- group, leads to two non-equivalent chair conformations: one with the substituent in an axial position and one with it in an equatorial position. msu.edu

Table 1: Relative Conformational Energies of Cyclohexane

ConformationRelative Energy (kJ/mol)Stability
Chair0Most Stable
Twist-Boat23Less Stable
Boat30Unstable
Half-Chair45Least Stable

This table presents generalized relative energy values for unsubstituted cyclohexane. The presence of a substituent will alter these values.

Elucidation of Substituent Effects on Ring Conformation and Dynamics

The position of a substituent on the cyclohexane ring significantly impacts the conformational equilibrium. msu.edu Generally, substituents prefer the equatorial position to minimize steric hindrance. msu.edufiveable.me This steric strain in the axial position arises from 1,3-diaxial interactions, where the axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring. libretexts.org

The preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. fiveable.me A larger A-value indicates a stronger preference for the equatorial position. The size and nature of the substituent group determine the magnitude of these interactions. libretexts.org For instance, the bulky t-butyl group has a high A-value, meaning the conformation with the t-butyl group in the equatorial position is strongly favored. libretexts.org While the specific A-value for the (diethoxymethyl)- group is not readily found in the searched literature, it is expected to prefer the equatorial position to minimize steric strain. The flexibility of the diethoxymethyl group, with its rotatable C-O and C-C bonds, may allow it to adopt a conformation that minimizes these 1,3-diaxial interactions, similar to how an ethyl group can orient its methyl group away from the ring. libretexts.org

In disubstituted cyclohexanes, the most stable conformation will have the larger substituent group in the equatorial position. libretexts.org For 1,1-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. In such cases, the chair conformer where the larger group is equatorial will be favored. msu.edu

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry offers insights into how chemical reactions involving Cyclohexane, (diethoxymethyl)- might proceed, by mapping out the energy landscape of the reaction.

Quantum Chemical Calculations of Proposed Reaction Mechanisms

Quantum chemical calculations are instrumental in understanding reaction mechanisms at a molecular level. rsc.orgnih.gov These methods can be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. rsc.org By determining the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility and rate of a proposed reaction pathway. nih.govyoutube.com

For reactions involving substituted cyclohexanes, computational studies can help determine the preferred stereochemistry of the products. For example, in ene reactions, theoretical calculations have shown that alkyl substituents generally prefer an equatorial position in the transition state, leading to the formation of the corresponding diastereomeric product. worldwidejournals.com However, substituents containing oxygen, such as a methoxy (B1213986) group, can sometimes favor an axial orientation in the transition state depending on their position on the forming ring. worldwidejournals.com While specific quantum chemical studies on the reaction mechanisms of Cyclohexane, (diethoxymethyl)- were not found, the general principles of using these methods to analyze transition state geometries and energies would be applicable.

Molecular Dynamics Simulations of Reactive Processes

While general in nature, the application of reactive MD to a system containing Cyclohexane, (diethoxymethyl)- could, for instance, simulate its behavior under conditions of pyrolysis or combustion. researchgate.net Such simulations would track the trajectories of all atoms over time, revealing the elementary reaction steps and the formation of various intermediates and final products. caltech.edu

Prediction of Spectroscopic Parameters for Structural Assignments

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

For Cyclohexane, (diethoxymethyl)-, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The calculated chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) can be compared with experimental spectra to verify the structure. nih.govrsc.org

The process for predicting NMR chemical shifts often involves:

Generating a 3D structure of the molecule. youtube.com

Performing a geometry optimization using a suitable level of theory (e.g., Density Functional Theory) and basis set. youtube.com

Calculating the NMR shielding constants for this optimized geometry. nih.gov

Converting these shielding constants to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule at its optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds.

Computational Nuclear Magnetic Resonance (NMR) Spectra Correlation

No specific computational NMR studies for "Cyclohexane, (diethoxymethyl)-" were found in the available literature.

Computational Infrared (IR) and Raman Spectra for Vibrational Analysis

No specific computational IR or Raman spectral analyses for "Cyclohexane, (diethoxymethyl)-" were found in the available literature.

Structure-Reactivity and Structure-Selectivity Relationship Studies

No specific studies on the structure-reactivity or structure-selectivity relationships of "Cyclohexane, (diethoxymethyl)-" were found in the available literature.

Advanced Analytical Methodologies for Characterization and Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of "(diethoxymethyl)cyclohexane" in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR (¹H and ¹³C) provides the initial framework for the structure. The ¹H NMR spectrum of "(diethoxymethyl)cyclohexane" would exhibit complex, overlapping signals for the cyclohexane (B81311) ring protons, typically in the range of 1.0-2.0 ppm. libretexts.orgsigmaaldrich.com The methine proton of the acetal (B89532) group (-CH(OEt)₂) would appear as a distinct signal further downfield, while the methylene (B1212753) (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the ethoxy groups would present as a quartet and a triplet, respectively. sigmaaldrich.com The ¹³C NMR spectrum would show distinct signals for each carbon environment, with the acetal carbon being the most downfield.

Two-dimensional (2D) NMR experiments are essential to unambiguously assign these signals and piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would be used to trace the connectivity between the acetal proton and the adjacent cyclohexane proton, as well as the couplings between the protons within the cyclohexane ring and within the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs (¹J_CH). columbia.educolumbia.edu It allows for the direct assignment of each proton signal to its attached carbon atom. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the (diethoxymethyl) group with respect to the cyclohexane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Diethoxymethyl)cyclohexane Note: These are estimated values. Actual experimental values may vary based on solvent and temperature.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Cyclohexane ring protons (CH₂)1.0 - 1.825 - 30Broad, overlapping multiplets due to complex coupling and conformational exchange.
Cyclohexane ring methine (CH)~1.9~40Proton attached to the carbon bearing the diethoxymethyl group.
Acetal methine (-CH(OEt)₂)~4.3~103A doublet coupled to the adjacent cyclohexane proton.
Ethoxy methylene (-OCH₂CH₃)~3.5~60A quartet coupled to the methyl protons.
Ethoxy methyl (-OCH₂CH₃)~1.2~15A triplet coupled to the methylene protons.

Table 2: Key Expected 2D NMR Correlations for (Diethoxymethyl)cyclohexane

ExperimentCorrelating NucleiStructural Information Confirmed
COSY-OCH₂CH₃ ↔ -OCH₂CH₃Confirms the presence of the ethoxy group.
HSQCAcetal CH ↔ Acetal CAssigns the proton and carbon of the acetal functional group.
HMBC-OCH₂CH₃ (¹H) ↔ Acetal C (¹³C)Connects the ethoxy groups to the central acetal carbon.
HMBCAcetal CH (¹H) ↔ Cyclohexyl C-1 (¹³C)Connects the diethoxymethyl substituent to the cyclohexane ring.

The cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. This process exchanges the axial and equatorial positions of the ring protons. libretexts.org Because this exchange is faster than the NMR timescale at room temperature, the ¹H NMR spectrum shows averaged signals for the axial and equatorial protons. youtube.com

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures (Variable Temperature NMR). libretexts.org By lowering the temperature, the rate of the chair-chair interconversion can be slowed down. youtube.comscilit.com Below a certain temperature (the coalescence temperature), the exchange becomes slow enough on the NMR timescale to allow for the observation of separate, distinct signals for the axial and equatorial protons of the cyclohexane ring. youtube.com Analyzing the changes in the spectra as a function of temperature allows for the calculation of the activation energy (ΔG‡) for this conformational flipping process, providing fundamental insight into the molecule's flexibility and the energetic barrier to inversion.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can characterize "(diethoxymethyl)cyclohexane" in its solid form (either crystalline or amorphous). Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to overcome the spectral broadening effects common in solids and obtain high-resolution spectra. nih.gov

Solid-state NMR is invaluable for:

Polymorph Identification: Detecting different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Conformational Analysis: Determining the precise molecular conformation and packing arrangement within the crystal lattice. The conformation in the solid state can be locked and may differ from the dynamic average observed in solution.

Characterizing Amorphous Solids: Studying the structure and dynamics in non-crystalline, amorphous materials.

For example, ¹³C CP/MAS NMR could reveal subtle differences in the chemical shifts of the cyclohexane carbons, reflecting the fixed chair conformation and specific intermolecular interactions present in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular and Mechanistic Insights

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of "(diethoxymethyl)cyclohexane" and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). escholarship.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For "(diethoxymethyl)cyclohexane" (C₁₁H₂₂O₂), the calculated exact mass is 186.16198 Da. nih.gov An HRMS measurement confirming this value would provide strong evidence for this specific formula, ruling out other possibilities with the same nominal mass.

Furthermore, by inducing fragmentation of the parent ion, the resulting fragment ions can be analyzed to piece together the molecular structure. Common fragmentation pathways for "(diethoxymethyl)cyclohexane" under techniques like Electron Ionization (EI) would likely involve:

Loss of an ethoxy radical (•OCH₂CH₃) to form a stable oxonium ion.

Loss of an ethanol (B145695) molecule (HOCH₂CH₃).

Cleavage of the bond between the cyclohexane ring and the acetal carbon.

Fragmentation of the cyclohexane ring itself.

Table 3: Plausible HRMS Fragments for (Diethoxymethyl)cyclohexane

Proposed Fragment Ion FormulaCalculated Exact Mass (Da)Plausible Origin
[C₁₁H₂₂O₂]⁺•186.1620Molecular Ion (Parent)
[C₉H₁₇O]⁺141.1279Loss of •OCH₂CH₃
[C₆H₁₁O₂]⁺115.0759Loss of •C₅H₉ (pentyl radical from ring fragmentation)
[C₅H₁₁O₂]⁺103.0759Cleavage of C-C bond between ring and substituent
[C₆H₁₁]⁺83.0861Cyclohexyl cation

To analyze "(diethoxymethyl)cyclohexane" in complex samples (e.g., reaction mixtures or environmental samples), mass spectrometry is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for volatile and thermally stable compounds. nih.gov The sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase. As each component, including "(diethoxymethyl)cyclohexane," elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is obtained. This provides both the retention time (for identification) and the mass spectrum (for structural confirmation). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex matrices not suitable for GC, LC-MS is the method of choice. nih.gov The compound is separated via high-performance liquid chromatography (HPLC) before entering the mass spectrometer. This technique is highly versatile and can be used to quantify the amount of "(diethoxymethyl)cyclohexane" in a variety of liquid samples.

Isotopic Labeling Studies for Tracing Mechanistic Pathways

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions, providing invaluable insight into reaction mechanisms. chemrxiv.org By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing hydrogen-¹H with deuterium-²H, or carbon-¹²C with ¹³C), researchers can track the position of the labeled atom in the products, intermediates, and transition states. nih.gov

While specific isotopic labeling studies on Cyclohexane, (diethoxymethyl)- are not widely documented, the principles of this methodology can be applied to understand its key reactions, such as its formation (acetalization) and hydrolysis.

Hypothetical Application in Acetalization:

To elucidate the mechanism of the formation of Cyclohexane, (diethoxymethyl)- from cyclohexanecarboxaldehyde (B41370) and ethanol, one could use ¹³C-labeled cyclohexanecarboxaldehyde at the carbonyl carbon. By analyzing the final product using ¹³C-NMR spectroscopy, the location of the ¹³C label in the acetal structure would confirm the pathway of the carbonyl carbon. Similarly, using ethanol labeled with deuterium (B1214612) on the hydroxyl group (CH₃CH₂OD) would help in tracking the hydrogen atoms during the condensation reaction.

Tracing Reaction Pathways:

The major reaction pathways for cyclohexane derivatives often involve hydrogen abstraction, ring-opening, and isomerization. researchgate.net Isotopic labeling can help differentiate between competing mechanisms, such as E1 and E2 elimination reactions in substituted cyclohexanes, by revealing which hydrogen atoms are removed during the reaction. libretexts.orglibretexts.orgchemistrysteps.com The stereochemical requirements of these reactions, which often necessitate an anti-periplanar arrangement of the leaving group and a β-hydrogen, can be precisely investigated using deuterated analogues. libretexts.orgkhanacademy.org

Isotope Labeled Precursor Analytical Technique Mechanistic Insight Provided
Deuterium (²H)Ethanol-d₁ (CH₃CH₂OD)Mass Spectrometry, NMRTracing the fate of the hydroxyl proton during acetal formation.
Carbon-13 (¹³C)¹³C-labeled Cyclohexanecarboxaldehyde¹³C-NMR SpectroscopyConfirming the skeletal rearrangement and the final position of the carbonyl carbon in the acetal product.
Oxygen-18 (¹⁸O)H₂¹⁸OMass SpectrometryElucidating the mechanism of hydrolysis by tracking the origin of the oxygen atom in the resulting aldehyde and alcohol.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an indispensable tool for separating the components of a mixture, making it essential for the purification and analysis of Cyclohexane, (diethoxymethyl)-.

Gas chromatography is ideally suited for the analysis of volatile compounds like Cyclohexane, (diethoxymethyl)-. sigmaaldrich.com In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile and stationary phases.

This technique is routinely used to determine the purity of cyclohexane and its derivatives. kelid1.irantpedia.com A sample containing Cyclohexane, (diethoxymethyl)- can be injected into the GC system, and the resulting chromatogram will show peaks corresponding to the main compound and any volatile impurities. The purity is often calculated by determining the area percentage of the main peak relative to the total area of all peaks. kelid1.ir For more precise quantification, a calibration curve can be constructed using standards of known concentration. researchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries. jocpr.comrjpbcs.com

Parameter Typical Value/Condition Purpose
Column Type Capillary Column (e.g., HP-1, SE-30)Provides high-resolution separation of volatile organic compounds. nist.gov
Carrier Gas Helium or NitrogenInert mobile phase to carry the sample through the column. nist.gov
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample. rjpbcs.com
Oven Program Start at 60°C, ramp to 280-300°CSeparates compounds based on their boiling points and interactions with the stationary phase. rjpbcs.comphytojournal.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides high sensitivity for hydrocarbons; MS provides structural information for identification. researchgate.net

For mixtures containing non-volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. While Cyclohexane, (diethoxymethyl)- is volatile, HPLC can be crucial for analyzing reaction mixtures where starting materials, such as a non-volatile catalyst, or byproducts are not amenable to GC analysis. fishersci.co.uk

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the components' varying affinities for the stationary phase. Ultra-High-Performance Liquid Chromatography (UHPLC) uses smaller particle sizes in the column, allowing for higher resolution and faster analysis times.

Parameter Typical Condition (Reversed-Phase) Purpose
Column C18 or C8Nonpolar stationary phase for separating compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradientThe polarity of the solvent mixture is varied to elute compounds with different polarities.
Flow Rate 0.5 - 2.0 mL/minControls the speed of the separation.
Detector UV-Vis or Refractive Index (RI)UV-Vis detects chromophoric compounds; RI is a universal detector for compounds without a UV chromophore.

When a pure sample of Cyclohexane, (diethoxymethyl)- or a specific reaction intermediate is needed for further analysis (e.g., for structural confirmation by NMR or as a reference standard), preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography, designed to isolate and collect larger quantities of a specific component from a mixture.

Both preparative GC and preparative LC can be used. The choice depends on the volatility and stability of the target compound. After separation, fractions corresponding to the desired peak are collected. The solvent is then removed, yielding the purified compound. This is essential for obtaining unambiguous structural data and for accurately assessing the biological or chemical properties of the isolated substance.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Cyclohexane, (diethoxymethyl)- is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray crystallography. However, structural information can still be pursued through two main avenues:

Solid Derivative Formation: The compound could be reacted to form a solid derivative, which could then be crystallized and analyzed.

X-ray Diffraction of Liquids: While not providing the atomic resolution of single-crystal analysis, X-ray diffraction can be applied to liquids to gain structural insights. Studies on related compounds like liquid methylcyclohexane (B89554) have used this technique to determine average intermolecular distances and propose models for local molecular packing and correlation. icm.edu.pl

Parameter from Liquid X-ray Diffraction Type of Information Obtained Example from Methylcyclohexane Study icm.edu.pl
Scattering Angle (2Θ) Provides data on the overall structure and ordering.Measured over a range of 6° to 120°.
Differential Radial Distribution Function (DRDF) Reveals the probability of finding neighboring atoms at a certain distance from a central atom.Indicated short-range ordering up to a distance of ~20 Å.
Coordination Spheres Defines shells of neighboring molecules around a central molecule.Three distinct spheres of intermolecular ordering were identified.
Intermolecular Distances Average distances between molecules in the liquid state.Used to propose the most probable binary radial correlation of molecules.

In-Situ Spectroscopic Methods for Real-Time Reaction Monitoring (e.g., In Situ IR, UV-Vis)

In-situ (in the reaction mixture) spectroscopic methods allow chemists to monitor reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products. nih.gov This is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the synthesis of Cyclohexane, (diethoxymethyl)- from cyclohexanecarboxaldehyde and ethanol. researchgate.net An infrared probe inserted directly into the reaction vessel would allow for the continuous collection of spectra. The progress of the reaction can be followed by observing the decrease in the characteristic vibrational frequency of the aldehyde's carbonyl (C=O) group and the simultaneous increase in the intensity of the C-O stretches of the newly formed acetal. youtube.com

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Change During Reaction
C=O StretchAldehyde~1725 cm⁻¹Decrease in intensity
C-H StretchAldehydic C-H~2720 and ~2820 cm⁻¹Decrease in intensity
O-H StretchAlcohol & WaterBroad, ~3300 cm⁻¹Change in shape and intensity
C-O StretchAcetal~1100-1200 cm⁻¹Increase in intensity

This real-time monitoring provides a kinetic profile of the reaction, helping to determine the reaction rate, endpoint, and the potential influence of catalysts or changing conditions without the need for periodic sampling and offline analysis. nih.gov

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